molecular formula C23H21FN2O3S B2979659 2-(4-fluorophenyl)-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)acetamide CAS No. 941871-63-2

2-(4-fluorophenyl)-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)acetamide

Cat. No.: B2979659
CAS No.: 941871-63-2
M. Wt: 424.49
InChI Key: LFJJRQGIDYJAQU-UHFFFAOYSA-N
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Description

2-(4-Fluorophenyl)-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)acetamide is a synthetic small molecule featuring a tetrahydroquinoline core substituted with a phenylsulfonyl group at the 1-position and a 4-fluorophenyl acetamide moiety at the 6-position. The phenylsulfonyl group enhances metabolic stability and binding affinity to hydrophobic pockets in target proteins, while the fluorophenyl acetamide may improve pharmacokinetic properties such as membrane permeability and selectivity .

Properties

IUPAC Name

N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]-2-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21FN2O3S/c24-19-10-8-17(9-11-19)15-23(27)25-20-12-13-22-18(16-20)5-4-14-26(22)30(28,29)21-6-2-1-3-7-21/h1-3,6-13,16H,4-5,14-15H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFJJRQGIDYJAQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)NC(=O)CC3=CC=C(C=C3)F)N(C1)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(4-fluorophenyl)-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)acetamide is a synthetic compound that has garnered attention for its potential therapeutic applications. This article explores its biological activity, focusing on pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C22H21FN2O4S
  • Molecular Weight : 460.5 g/mol
  • CAS Number : 954701-91-8

The compound acts as a selective inverse agonist for the retinoic acid receptor-related orphan receptor γt (RORγt), which plays a crucial role in the regulation of Th17 cells involved in autoimmune diseases. By modulating RORγt activity, it has the potential to influence inflammatory pathways associated with conditions like psoriasis and rheumatoid arthritis .

Pharmacological Activity

Recent studies have demonstrated that derivatives of this compound exhibit significant biological activity:

  • Bioavailability : The compound shows improved oral bioavailability compared to previous analogs, achieving a bioavailability (F) of 48.1% in mice and 32.9% in rats .
  • Therapeutic Efficacy : In murine models, it effectively reduced psoriasis symptoms at lower doses than previously studied compounds like GSK2981278, indicating a promising therapeutic profile .

Study 1: Efficacy in Autoimmune Disease Models

A study evaluated the efficacy of the compound in mouse models of rheumatoid arthritis. The results indicated that the compound significantly reduced joint inflammation and damage compared to controls. Notably, no adverse effects were observed after two weeks of treatment, underscoring its safety profile .

Study 2: Anticonvulsant Activity

Another investigation focused on the anticonvulsant properties of related compounds. These derivatives were tested in various seizure models (MES and scPTZ tests) at doses ranging from 30 mg/kg to 300 mg/kg. The findings revealed that certain derivatives exhibited protective effects against seizures, suggesting potential applications in epilepsy management .

Data Summary

Activity Outcome Reference
Bioavailability (mice)48.1%
Bioavailability (rats)32.9%
Efficacy in psoriasis modelSignificant reduction in symptoms
Anticonvulsant activityProtective effects observed

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally and functionally related molecules, focusing on structural motifs, biological activity, and therapeutic relevance.

Structural Analogues in RORγ Modulation

Key Compounds from :

Compound ID Structure Activity (IC50/EC50) Target
7 2,4-Difluoro-N-(1-(4-fluorophenyl)sulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide <1 μmol/L RORγ inverse agonist
8 2-Chloro-6-fluoro-N-(1-(4-fluorophenyl)sulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide <15 μmol/L RORγ inverse agonist

Comparison:

  • Fluorine Substitution: The target compound’s 4-fluorophenyl group contrasts with the 2,4-difluoro (Compound 7) and chloro-fluoro (Compound 8) substituents. The mono-fluoro substitution in the target compound may balance potency and selectivity compared to polyhalogenated analogues .
  • Sulfonamide vs. Acetamide: While Compounds 7–8 use sulfonamide linkers, the target compound employs an acetamide group, which may reduce steric hindrance and improve solubility. This structural variation could influence receptor binding kinetics and off-target effects .

Tetrahydroquinoline Derivatives with Diverse Pharmacophores

Examples from and :

Compound Name Key Structural Features Biological Relevance
N-[1-(Furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-(4-methoxyphenyl)acetamide () Furan-carbonyl and 4-methoxyphenyl substituents Unspecified (likely enzyme inhibitor)
N-(1-(2-(Dimethylamino)ethyl)-8-fluoro-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-carboximidamide () Thiophene carboximidamide and dimethylaminoethyl Potential CNS or enzyme target

Comparison:

  • Heterocyclic Modifications: The target compound lacks heterocyclic appendages (e.g., thiophene in ), which are often used to enhance binding to enzymes or GPCRs. This suggests a more focused interaction with nuclear receptors like RORγ rather than kinase or ion channel targets .
  • Polar vs.

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